N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and nitrobenzamide groups. One common method involves the cyclization of a precursor containing sulfur and nitrogen atoms to form the thiazole ring. This is followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the nitration of the benzamide group under controlled conditions to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can yield various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring and nitrobenzamide moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- **N-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- **N-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Uniqueness
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-15-8-3-2-7-13(15)14-10-25-17(18-14)19-16(21)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNOIPSMXAASGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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